molecular formula C16H20O3S B4086111 4,4-dimethyl-1-(2-thienyl)-2-oxaspiro[5.5]undecane-3,5-dione

4,4-dimethyl-1-(2-thienyl)-2-oxaspiro[5.5]undecane-3,5-dione

Cat. No. B4086111
M. Wt: 292.4 g/mol
InChI Key: VNSWWVDURHMVMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-dimethyl-1-(2-thienyl)-2-oxaspiro[5.5]undecane-3,5-dione, commonly known as diketene spiroacetals, is a class of organic compounds that has gained significant attention in recent years due to its potential applications in various fields of scientific research.

Mechanism of Action

The mechanism of action of diketene spiroacetals is not fully understood, but it is believed to involve the inhibition of key enzymes and receptors in biological systems. For example, diketene spiroacetals have been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of inflammatory mediators. Additionally, diketene spiroacetals have been shown to bind to the ATP-binding site of protein kinases, inhibiting their activity and preventing the proliferation of cancer cells.
Biochemical and Physiological Effects:
Diketene spiroacetals have been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antitumor, and antiviral properties. In animal studies, diketene spiroacetals have been shown to reduce inflammation and pain, inhibit the growth of tumor cells, and prevent the replication of viruses. However, more research is needed to fully understand the biochemical and physiological effects of diketene spiroacetals in humans.

Advantages and Limitations for Lab Experiments

Diketene spiroacetals have several advantages for lab experiments, including their ease of synthesis, low toxicity, and potential for use in a wide range of scientific research applications. However, there are also limitations to the use of diketene spiroacetals in lab experiments, including their instability under certain conditions, limited solubility in water, and potential for side reactions.

Future Directions

There are several future directions for research on diketene spiroacetals, including the development of new synthesis methods, the exploration of their potential applications in drug discovery and material science, and the investigation of their mechanism of action and biochemical and physiological effects in humans. Additionally, the use of diketene spiroacetals in combination with other compounds or therapies may enhance their efficacy and reduce potential side effects.

Scientific Research Applications

Diketene spiroacetals have been widely used in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, diketene spiroacetals are used as building blocks for the synthesis of complex molecules. In medicinal chemistry, diketene spiroacetals have been shown to exhibit significant biological activity, including anti-inflammatory, antitumor, and antiviral properties. In material science, diketene spiroacetals have been used as precursors for the synthesis of functional materials, such as polymers and liquid crystals.

properties

IUPAC Name

4,4-dimethyl-1-thiophen-2-yl-2-oxaspiro[5.5]undecane-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3S/c1-15(2)13(17)16(8-4-3-5-9-16)12(19-14(15)18)11-7-6-10-20-11/h6-7,10,12H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSWWVDURHMVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C2(CCCCC2)C(OC1=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-dimethyl-1-(2-thienyl)-2-oxaspiro[5.5]undecane-3,5-dione
Reactant of Route 2
4,4-dimethyl-1-(2-thienyl)-2-oxaspiro[5.5]undecane-3,5-dione
Reactant of Route 3
4,4-dimethyl-1-(2-thienyl)-2-oxaspiro[5.5]undecane-3,5-dione
Reactant of Route 4
4,4-dimethyl-1-(2-thienyl)-2-oxaspiro[5.5]undecane-3,5-dione
Reactant of Route 5
4,4-dimethyl-1-(2-thienyl)-2-oxaspiro[5.5]undecane-3,5-dione
Reactant of Route 6
4,4-dimethyl-1-(2-thienyl)-2-oxaspiro[5.5]undecane-3,5-dione

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